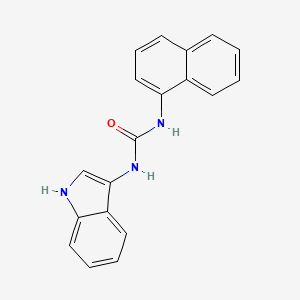

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea

Description

1-(1H-Indol-3-yl)-3-(naphthalen-1-yl)urea is a urea-based compound featuring an indole moiety linked to a naphthalene group via a urea bridge. The indole group, a bicyclic aromatic heterocycle, is biologically significant due to its resemblance to tryptophan and serotonin, enabling interactions with enzymes and receptors . Urea derivatives are widely explored for their pharmacological properties, including kinase inhibition and anticancer activity . This compound’s dual aromatic systems and hydrogen-bonding capacity from the urea group make it a candidate for targeted drug design.

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c23-19(22-18-12-20-16-10-4-3-9-15(16)18)21-17-11-5-7-13-6-1-2-8-14(13)17/h1-12,20H,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRFIDKBOXMVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with naphthalen-1-ylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Coupling Reactions via Carbodiimide Reagents

-

Mechanism : Urea formation typically involves coupling an amine with an isocyanate or carbamoyl chloride. For 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea, this could involve reacting 1H-indol-3-amine with naphthalen-1-yl isocyanate (or vice versa) in the presence of carbodiimide reagents like HBTU or HOBt .

-

Example Protocol :

Key Reaction Parameters

N-Alkylation of Indole

-

Reagents : Alkyl halides (e.g., benzyl bromide), NaH.

-

Conditions : DMF, 0°C → RT, 2–4 hours.

-

Outcome : Alkylation at the indole N-1 position occurs with 62–85% yields, as seen in indole-urea hybrids .

Sulfonylation and Acylation

-

Sulfonylation : Using sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in DCM with TEA yields sulfonamide derivatives (35–68%) .

-

Acylation : Adamantanecarboxylic acid coupling with HOBt/HBTU produces acylated indole-ureas (61% yield) .

Spectroscopic Analysis

-

1H NMR (DMSO-d6):

-

13C NMR :

-

IR :

Mass Spectrometry

Comparative Reactivity of Analogues

Scientific Research Applications

Synthetic Route

| Reagents | Conditions | Products |

|---|---|---|

| 1H-indole-3-carboxylic acid + naphthalen-1-ylamine | Organic solvent (e.g., dichloromethane) | 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea |

Chemistry

In the field of chemistry, this compound serves as an essential building block for synthesizing more complex organic compounds. Its unique structure allows for various modifications that can lead to novel derivatives with distinct properties.

Biology

The compound has been investigated for its potential bioactive properties , particularly its antimicrobial and anticancer activities. Research indicates that it may inhibit specific signaling pathways associated with cancer cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that this compound significantly inhibits the JAK2/STAT3 signaling pathway, which is crucial in various cancers. The compound showed efficacy in inducing apoptosis in breast cancer, lung cancer, and leukemia cell lines at low concentrations, suggesting its potential as a targeted anticancer agent .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects. It may interact with specific enzymes or receptors, modulating their activity. The inhibition of the JAK2/STAT3 pathway indicates a promising avenue for developing treatments for inflammatory diseases and cancers.

Industrial Applications

In industry, this compound is being explored for developing novel materials with unique electronic or optical properties. Its structural characteristics make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Table 1: Structural Features of Urea Derivatives

Key Observations :

- Indole vs. Non-Indole Derivatives: The target compound’s indole group distinguishes it from analogs like 1-(m-tolyl)-3-(naphthalen-1-yl)urea , which lacks the heterocyclic nitrogen. Indole-containing derivatives (e.g., H2L ) often exhibit enhanced binding to serotonin receptors or kinases due to π-π stacking and hydrogen bonding .

- Substituent Complexity : Compound 40o incorporates a pyrazole and morpholine group, increasing solubility and targeting kinase domains. In contrast, the target compound’s simpler structure may favor passive membrane permeability.

Key Observations :

- Lower yields (e.g., 22% for 40o ) are common in multi-step syntheses with bulky substituents. The target compound’s synthesis (hypothetically) may face challenges in purifying hydrophobic intermediates.

- Schiff base formation in Compound 15 introduces a conjugated system, which could stabilize the molecule but reduce yield due to side reactions.

Key Observations :

- Indole derivatives like H2L and Compound 5 show kinase or DNA-targeted activity, suggesting the target compound may share similar pathways.

- Compound 15 ’s salicylaldimine group enables metal chelation, a mechanism absent in the target compound, highlighting how substituents dictate biological pathways.

Physical and Spectroscopic Properties

Table 4: NMR and Stability Data

Biological Activity

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between indole derivatives and naphthalene-based urea precursors. The synthetic pathway often includes:

- Formation of Urea Linkage : Reaction between an indole derivative and a naphthalene-based isocyanate.

- Characterization Techniques :

- NMR Spectroscopy : Used to confirm the structure by analyzing the chemical shifts and coupling constants.

- Mass Spectrometry : Employed for molecular weight determination.

- FTIR Spectroscopy : Utilized to identify functional groups present in the compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| H460 (Lung Cancer) | 20 | Induction of apoptosis via Nur77 pathway |

| HepG2 (Liver Cancer) | 25 | Modulation of cell cycle and apoptosis |

| MCF-7 (Breast Cancer) | 30 | Inhibition of proliferation and migration |

These findings suggest that the compound may induce apoptosis through the activation of specific signaling pathways, particularly those involving Nur77, which is known to play a crucial role in apoptosis regulation .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its anticonvulsant activity. Studies using models such as maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) have shown that:

- The compound significantly reduces seizure activity.

- It exhibits a protective effect against chemically induced seizures.

The mechanism appears to involve modulation of neurotransmitter systems, potentially enhancing GABAergic transmission or inhibiting excitatory neurotransmission .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cytokine Signaling Pathways : The compound may disrupt cytokine-mediated signaling, which is crucial in cancer progression and metastasis .

- Kinase Inhibition : Preliminary studies suggest potential inhibitory effects on key kinases involved in cell proliferation and survival pathways .

Case Studies

Several case studies have reported on the efficacy of derivatives related to this compound:

- Case Study 1 : A derivative showed enhanced selectivity against H460 cells compared to normal lung cells, indicating its potential for selective cancer therapy.

- Case Study 2 : The compound was tested in vivo in murine models, demonstrating significant tumor regression with minimal side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.